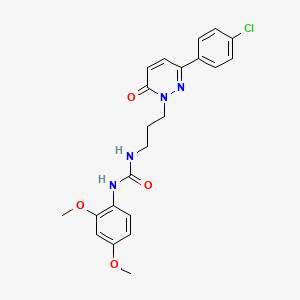

1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(2,4-dimethoxyphenyl)urea

Description

This compound is a urea derivative featuring a pyridazinone core substituted with a 4-chlorophenyl group and a propyl chain linked to a 2,4-dimethoxyphenyl urea moiety. The 2,4-dimethoxyphenyl group may enhance lipophilicity and influence metabolic stability compared to unsubstituted analogs.

Properties

IUPAC Name |

1-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-3-(2,4-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O4/c1-30-17-8-9-19(20(14-17)31-2)25-22(29)24-12-3-13-27-21(28)11-10-18(26-27)15-4-6-16(23)7-5-15/h4-11,14H,3,12-13H2,1-2H3,(H2,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCRPDLOOZNXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(2,4-dimethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, biological activities, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound has a complex structure characterized by the presence of a pyridazine ring, a urea moiety, and substituted phenyl groups. Its molecular formula is , with a molecular weight of approximately 374.8 g/mol. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its potential as an anti-inflammatory, antibacterial, and anticancer agent.

1. Antibacterial Activity

Recent studies have shown that derivatives of the pyridazine structure exhibit moderate to strong antibacterial activity against various bacterial strains. For example, compounds containing the 4-chlorophenyl group demonstrated significant inhibition against Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| Compound A | Salmonella typhi | 5.0 |

| Compound B | Bacillus subtilis | 7.5 |

| Reference | Thiourea | 21.25 |

2. Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.

- Acetylcholinesterase Inhibition : Compounds derived from this structure exhibited strong inhibitory activity with IC50 values ranging from 1.13 to 6.28 µM .

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Compound C | AChE | 2.14 |

| Compound D | Urease | 0.63 |

| Reference | Standard Inhibitor | 21.25 |

3. Anticancer Activity

Studies have indicated that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. The presence of specific substituents on the phenyl rings appears to enhance its cytotoxic effects against various cancer cell lines.

Case Studies

One notable study focused on the synthesis and biological evaluation of several derivatives of this compound, revealing that modifications to the urea moiety significantly influenced biological activity .

Case Study Findings

- Synthesis : Various derivatives were synthesized using standard organic synthesis techniques.

- Biological Evaluation : The synthesized compounds were tested for their cytotoxicity against human cancer cell lines.

- Results : Some derivatives showed promising results with IC50 values as low as 10 µM against certain cancer types.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(2,4-dimethoxyphenyl)urea exhibit promising anticancer properties. A study demonstrated that derivatives of pyridazine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancers . The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and chemokines in vitro, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Properties

Neuroprotection is another area where this compound shows potential. Research has indicated that similar pyridazine derivatives can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyridazine derivatives, including the target compound. The results showed that modifications at the phenyl ring significantly enhanced anticancer activity against human breast cancer cells (MCF-7). The compound induced G0/G1 phase arrest in the cell cycle, leading to reduced cell viability .

Case Study 2: Anti-inflammatory Mechanism

In a controlled study involving animal models of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects: 2,4-Dimethoxy vs. 3,5-Dimethoxy Analogs

A close structural analog, 1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3,5-dimethoxyphenyl)urea (), differs only in the methoxy group positions on the phenyl ring. Key comparisons include:

| Property | Target Compound (2,4-Dimethoxy) | Analog (3,5-Dimethoxy) |

|---|---|---|

| Substituent Orientation | Para (4-Cl) and ortho/para (OCH₃) | Para (4-Cl) and meta (OCH₃) |

| Electronic Effects | Electron-donating groups at 2,4 may reduce ring electrophilicity | Symmetric 3,5-OCH₃ could enhance resonance stabilization |

| LogP (Predicted) | Higher (ortho substitution may hinder solvation) | Slightly lower (symmetry may improve solubility) |

| Metabolic Stability | 2,4-OCH₃ may slow CYP450-mediated oxidation | 3,5-OCH₃ could alter metabolic pathways |

Core Structure Comparison: Pyridazinone vs. Pyrimidinone Derivatives

The patent compound (5-((5-(3-chloro-5-cyanophenoxy)-4-(difluoromethyl)-6-oxopyrimidin-1(6H)-yl)methyl)-3-(difluoromethyl)-6-oxopyridazin-1(6H)-yl)methyl dihydrogen phosphate () shares a pyridazinone core but incorporates a pyrimidinone ring and phosphate group. Key differences:

The target compound’s urea moiety may favor hydrogen-bond interactions with proteases or kinases, whereas the patent compound’s phosphate and difluoromethyl groups suggest antiviral or anti-cancer applications .

Research Findings and Limitations

- Structural Insights : The 2,4-dimethoxy substitution in the target compound may optimize binding to hydrophobic enzyme pockets compared to 3,5-substituted analogs.

- Data Gaps: No direct bioactivity or pharmacokinetic data are available in the provided evidence, necessitating further experimental validation.

- Synthetic Challenges: The propyl linker and urea group may introduce synthetic complexity, affecting yield compared to simpler pyridazinones.

Q & A

Q. What synthetic methodologies are optimal for preparing this compound with high purity?

The synthesis of this urea derivative requires multi-step reactions, including functional group modifications and coupling strategies. Key steps involve:

- Chlorophenyl pyridazinone intermediate : Synthesized via nucleophilic substitution or cyclization reactions under controlled temperature (60–80°C) and catalytic conditions (e.g., Pd catalysts for cross-coupling) .

- Urea linkage formation : Reacting an isocyanate intermediate with a primary amine (e.g., 2,4-dimethoxyaniline) in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- NMR : H and C NMR verify the urea NH protons (~8–10 ppm), pyridazinone carbonyl (C=O, ~165–170 ppm), and methoxy groups (OCH, ~3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 483.15 for CHClNO) and fragments corresponding to the chlorophenyl and dimethoxyphenyl moieties .

- IR Spectroscopy : Peaks at ~1700 cm (urea C=O) and ~1250 cm (C-O of methoxy groups) validate functional groups .

Q. What preliminary assays are recommended to screen for biological activity?

- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .

- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions for target binding .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., binding affinity < -8 kcal/mol suggests strong inhibition) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2 Å indicates stable binding) .

Q. What experimental design strategies optimize reaction yields while minimizing variables?

- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to test temperature (40–100°C), catalyst loading (0.1–5 mol%), and solvent polarity (DMF vs. THF) .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., ANOVA identifies catalyst concentration as most significant factor, p < 0.05) .

Q. How to resolve contradictions in biological activity data across studies?

Q. What structure-activity relationship (SAR) strategies identify critical functional groups?

- Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and compare activity .

- Pharmacophore mapping : Identify essential features (e.g., urea linker, pyridazinone ring) using Catalyst or Phase software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.